A Technical Guide to the Physical Properties of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Hydrochloride
A Technical Guide to the Physical Properties of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the success of a therapeutic candidate is profoundly influenced by its fundamental physical and chemical characteristics.[1][2][3] These properties govern a molecule's behavior from the moment of its synthesis to its ultimate interaction with a biological target. Tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a key building block in organic synthesis, frequently utilized in the construction of more complex molecules with potential therapeutic applications. The presence of a Boc-protected amine and a pyrrolidine ring makes it a versatile intermediate for introducing specific structural motifs.
This guide serves as an in-depth technical resource, providing a comprehensive overview of the core physical properties of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. As senior application scientists, our objective extends beyond a mere tabulation of data. We aim to elucidate the causality behind why these properties are critical and to provide field-proven, validated protocols for their accurate determination. Understanding these characteristics is not merely an academic exercise; it is a prerequisite for optimizing experimental design, ensuring the reliability of biological assays, and developing viable drug formulations.[2][4]
Chemical Identity and Core Properties
Accurate identification is the cornerstone of all subsequent chemical and biological work. The hydrochloride salt of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate ensures improved stability and handling characteristics compared to its free base form. The compound exists as a chiral molecule, and its properties can be specific to the (S)-enantiomer, the (R)-enantiomer, or the racemic mixture. This guide focuses on the general hydrochloride salt, with specific identifiers for enantiomers noted where available.
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride | [5] |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [5] |
| Molecular Weight | 236.74 g/mol | [5] |
| CAS Number | 1075260-66-0 ((S)-enantiomer) | [5] |
| 1217858-20-2 ((R)-enantiomer) | [6] |
Table 2: Computed Physicochemical Properties ((S)-enantiomer)
| Property | Value | Source |
| Complexity | 199 | [5] |
| Polar Surface Area | 50.4 Ų | [5] |
| Rotatable Bond Count | 4 | [5] |
| Hydrogen Bond Donor Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
The Significance of Physical Properties in Pharmaceutical Development
The journey of a compound from a laboratory curiosity to a clinical therapeutic is dictated by its physicochemical profile.[4] Properties that seem trivial at the bench, such as melting point and solubility, have profound downstream consequences for bioavailability, formulation, and ultimately, efficacy and safety.[1][7] A compound with poor aqueous solubility, for instance, may fail in vivo due to inadequate absorption, regardless of its potency in in vitro assays. Therefore, a thorough characterization is a critical risk-mitigation step in the drug development pipeline.
Experimental Determination of Key Physical Properties
The following sections detail the methodologies for determining the essential physical properties of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. The protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Physical State and Appearance
The compound is typically supplied as a solid. While specific vendor information may vary, it is generally an off-white to white or cream-colored crystalline powder.[8] This form is advantageous for weighing and handling in a laboratory setting.
Melting Point Analysis
Causality: The melting point is a fundamental thermodynamic property that serves as a crucial indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas the presence of impurities will depress the melting point and broaden the range. This analysis is a rapid, first-pass assessment of sample integrity before committing material to more complex and costly experiments.
Protocol: Thermodynamic "Shake-Flask" Solubility Assay [9][10]1. Preparation: Prepare a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). 2. Sample Addition: Add an excess amount of the solid compound to a glass vial containing a precise volume of the buffer. The excess is critical to ensure that equilibrium with the solid phase is achieved. 3. Equilibration: Seal the vial and place it in an incubator shaker or on a rotator. Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 hours). 4. Phase Separation: After incubation, separate the undissolved solid from the solution. This is best achieved by centrifugation at high speed, followed by careful removal of the supernatant. Alternatively, the solution can be filtered through a low-binding 0.45 µm filter. 5. Quantification: Prepare a series of standard solutions of the compound at known concentrations. 6. Analysis: Analyze the clear supernatant (the saturated solution) and the standard solutions using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound. 7. Calculation: Calculate the concentration of the compound in the supernatant by comparing its analytical response to the standard curve. This concentration represents the thermodynamic solubility.
Spectroscopic and Structural Characterization
While not strictly physical properties, spectroscopic data are integral to confirming the chemical identity and structure of the material being tested. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in organic chemistry. [11][12][13] Predicted ¹H NMR Analysis:
-
~8.0-9.0 ppm (broad singlet, 2H): Protons on the positively charged pyrrolidine nitrogen (NH₂⁺).
-
~7.0 ppm (broad triplet, 1H): Proton on the carbamate nitrogen (NH).
-
~3.0-3.5 ppm (multiplet, 6H): Protons on the carbons adjacent to the nitrogens (CH₂-N and CH-N).
-
~2.0-2.5 ppm (multiplet, 1H): The methine proton on the pyrrolidine ring (CH -CH₂N).
-
~1.8-2.2 ppm (multiplet, 2H): The remaining methylene protons on the pyrrolidine ring.
-
1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
Predicted ¹³C NMR Analysis:
-
~156 ppm: Carbonyl carbon of the carbamate.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~40-55 ppm: Carbons of the pyrrolidine ring and the methylene group attached to the carbamate.
-
~28 ppm: Methyl carbons of the tert-butyl group.
Handling, Storage, and Safety
Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.
Table 3: Safety and Handling Recommendations
| Aspect | Recommendation | Rationale |
| Hazards | Causes skin and eye irritation. [14]May cause respiratory irritation. [14] | The compound is a fine powder and an amine salt, which can be irritating upon contact. |
| Handling | Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat. Avoid generating dust. [14] | To prevent inhalation and direct contact with skin or eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place. [15]An inert atmosphere is sometimes recommended for long-term storage. | To prevent moisture absorption (hygroscopicity) and potential degradation. |
| Spills | Use dry clean-up procedures. Sweep or vacuum spilled material into a sealed container for disposal. Avoid creating dust clouds. [14] | Minimizes airborne particulates and exposure risk. |
Conclusion
Tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a valuable synthetic intermediate whose utility in research and development is underpinned by its physical properties. A comprehensive understanding and experimental validation of its melting point, solubility, and structural identity are not procedural formalities but essential components of robust scientific inquiry. The protocols and data presented in this guide provide the necessary framework for researchers to handle, characterize, and effectively utilize this compound in their synthetic and drug discovery endeavors, thereby facilitating the development of novel chemical entities with greater efficiency and a higher probability of success.
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